1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Overview
Description
1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol
Mechanism of Action
Target of Action
Compounds with similar structures, such as indazole derivatives, have been found to inhibit, regulate, and modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, indazole derivatives have been found to inhibit the activity of certain kinases, thereby affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume control .
Result of Action
Similar compounds have been found to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 1-chloro-2-aminopyridine with hydrazine hydrate in the presence of a suitable catalyst, followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the safety and environmental compliance of the production process is also crucial.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
1-Ethyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
1-Propyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Properties
IUPAC Name |
1-chloro-7,8,9,10-tetrahydropyrazino[1,2-b]indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-10-9-7-3-1-2-4-8(7)13-14(9)6-5-12-10/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJTCSDIJJBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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